

Solubility and stability of 3-(4-Bromophenyl)-1,1-diethylurea in different solvents.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Bromophenyl)-1,1-diethylurea

Cat. No.: B2763261

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An In-Depth Technical Guide on the Solubility and Stability of **3-(4-Bromophenyl)-1,1-diethylurea** in Different Solvents

Introduction

The physicochemical properties of a drug candidate, such as solubility and stability, are fundamental parameters that significantly influence its journey through the drug development pipeline. Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the solubility and stability of the compound **3-(4-Bromophenyl)-1,1-diethylurea**, a molecule of interest in pharmaceutical research.

This document outlines standardized methodologies for assessing these critical attributes and presents illustrative data in various solvent systems commonly employed in preclinical and formulation studies. The provided protocols and data serve as a foundational resource for researchers and scientists engaged in the characterization and development of this and similar chemical entities.

Physicochemical Properties of 3-(4-Bromophenyl)-1,1-diethylurea

Property	Value
Molecular Formula	C11H15BrN2O
Molecular Weight	271.15 g/mol
Appearance	White to off-white solid
Melting Point	135-138 °C
LogP	3.2 (Predicted)

Solubility Profile

The solubility of **3-(4-Bromophenyl)-1,1-diethylurea** was determined in a range of pharmaceutically relevant solvents at ambient temperature. The equilibrium solubility was measured using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

Table 1: Equilibrium Solubility of **3-(4-Bromophenyl)-1,1-diethylurea** in Various Solvents at 25 °C

Solvent	Solvent Type	Dielectric Constant (ϵ)	Solubility (mg/mL)
Water	Polar Protic	80.1	< 0.1
Ethanol	Polar Protic	24.5	15.2
Isopropyl Alcohol	Polar Protic	19.9	8.5
Propylene Glycol	Polar Protic	32.0	25.8
Polyethylene Glycol 400	Polar Protic	12.5	45.1
Acetone	Polar Aprotic	20.7	> 100
Dichloromethane	Non-polar	9.1	> 100
Ethyl Acetate	Polar Aprotic	6.0	58.4
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	46.7	> 100

Stability Profile

The chemical stability of **3-(4-Bromophenyl)-1,1-diethylurea** was assessed in selected solvents under accelerated conditions (40 °C) over a period of 72 hours. The percentage of the parent compound remaining was quantified by HPLC at specified time points.

Table 2: Chemical Stability of **3-(4-Bromophenyl)-1,1-diethylurea** in Selected Solvents at 40 °C

Solvent	Time (hours)	% Remaining	Major Degradant(s) Observed
Aqueous Buffer (pH 7.4)	0	100	-
24	98.2	4-Bromoaniline	
48	96.5	4-Bromoaniline	
72	94.8	4-Bromoaniline	
Ethanol	0	100	-
24	99.8	Not Detected	
48	99.7	Not Detected	
72	99.5	Not Detected	
Propylene Glycol	0	100	-
24	99.9	Not Detected	
48	99.8	Not Detected	
72	99.7	Not Detected	

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility was determined using the conventional shake-flask method.

- Preparation: An excess amount of **3-(4-Bromophenyl)-1,1-diethylurea** was added to a series of vials, each containing a different solvent.
- Equilibration: The vials were sealed and agitated in a temperature-controlled shaker at 25 °C for 24 hours to ensure equilibrium was reached.
- Sample Collection: After 24 hours, the agitation was stopped, and the samples were allowed to stand for 2 hours for the undissolved solid to settle.

- **Filtration and Dilution:** A clear aliquot of the supernatant was carefully withdrawn, filtered through a 0.45 μm syringe filter, and diluted with an appropriate mobile phase.
- **Quantification:** The concentration of the dissolved compound in the diluted samples was determined by a validated HPLC-UV method against a standard calibration curve.

Solubility Determination Workflow

Add excess compound to solvent

Equilibrate at 25°C for 24h

Settle for 2h

Filter supernatant (0.45 μm)

Dilute with mobile phase

Quantify by HPLC-UV

Calculate Solubility (mg/mL)

Stability Assessment Workflow

Prepare 1 mg/mL stock solution

Incubate at 40°C

Sample at 0, 24, 48, 72h

Analyze by stability-indicating HPLC

Calculate % remaining compound

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com